Methyl 1-methyl-1H-indazole-3-carboxylate Methyl 1-methyl-1H-indazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 109216-60-6
VCID: VC20742680
InChI: InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3
SMILES: CN1C2=CC=CC=C2C(=N1)C(=O)OC
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

Methyl 1-methyl-1H-indazole-3-carboxylate

CAS No.: 109216-60-6

Cat. No.: VC20742680

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-1H-indazole-3-carboxylate - 109216-60-6

CAS No. 109216-60-6
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name methyl 1-methylindazole-3-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3
Standard InChI Key MTCWFNXKOCOIJV-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=N1)C(=O)OC
Canonical SMILES CN1C2=CC=CC=C2C(=N1)C(=O)OC

Chemical Structure and Properties

Molecular Structure

Methyl 1-methyl-1H-indazole-3-carboxylate features an indazole core with a methyl group attached to the N-1 position and a methyl carboxylate group at the C-3 position. This compound differs from the more commonly documented methyl 1H-indazole-3-carboxylate (C9H8N2O2) by the additional N-methyl substitution, resulting in a molecular formula of C10H10N2O2. The structural modification at the N-1 position significantly impacts the compound's physical, chemical, and potentially biological properties compared to its non-methylated analog.

Physicochemical Properties

Based on structural analysis and comparison with related indazole derivatives, the following physicochemical properties can be anticipated for Methyl 1-methyl-1H-indazole-3-carboxylate:

PropertyPredicted ValueBasis of Prediction
Molecular Weight190.20 g/molCalculated from molecular formula C10H10N2O2
XLogP3~2.0-2.3Extrapolated from methyl 1H-indazole-3-carboxylate (1.7)
Hydrogen Bond Donors0Structural analysis (N-1 position is methylated)
Hydrogen Bond Acceptors3Structural analysis (two nitrogen atoms and one carbonyl oxygen)
Rotatable Bonds2Structural analysis (methyl ester group)

The N-methylation likely increases lipophilicity compared to methyl 1H-indazole-3-carboxylate while eliminating the hydrogen bond donor capability at the N-1 position, potentially affecting solubility and membrane permeability characteristics.

Synthesis and Chemical Reactivity

N-Methylation of Methyl 1H-indazole-3-carboxylate

A likely synthetic route would involve N-methylation of methyl 1H-indazole-3-carboxylate using appropriate methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. This approach parallels the synthesis of 1-methylindazole-3-carboxylic acid described in the literature, where trimethyl phosphate serves as the methylating agent .

Esterification of 1-Methylindazole-3-carboxylic acid

Another potential route involves the esterification of 1-methylindazole-3-carboxylic acid with methanol under acidic conditions or using reagents like thionyl chloride followed by methanol. This approach would build upon existing synthetic procedures for 1-methylindazole-3-carboxylic acid, which has been synthesized from indazole-3-carboxylic acid using trimethyl phosphate in the presence of magnesium ethoxide .

Chemical Reactivity

The chemical reactivity of Methyl 1-methyl-1H-indazole-3-carboxylate can be predicted based on its functional groups:

  • The methyl ester group is susceptible to hydrolysis under basic or acidic conditions, leading to the corresponding carboxylic acid.

  • The indazole nitrogen at position 2 remains available for coordination with metals or participation in hydrogen bonding.

  • The aromatic system can undergo electrophilic substitution reactions, though with altered regioselectivity compared to non-N-methylated analogs.

  • The N-methyl group may influence the electronic distribution within the indazole ring system, potentially affecting reactivity at other positions.

Structural Comparison with Related Compounds

Comparison with Methyl 1H-indazole-3-carboxylate

Methyl 1H-indazole-3-carboxylate (C9H8N2O2) differs from the target compound by lacking the N-methyl group. This structural difference has several implications:

  • Methyl 1H-indazole-3-carboxylate possesses an N-H group that can serve as a hydrogen bond donor , whereas Methyl 1-methyl-1H-indazole-3-carboxylate lacks this capability.

  • The molecular weight of methyl 1H-indazole-3-carboxylate (176.17 g/mol) is lower than that of Methyl 1-methyl-1H-indazole-3-carboxylate (190.20 g/mol).

  • The N-methylation likely alters the electronic properties of the indazole ring, potentially affecting reactivity and biological activity.

Comparison with 1-Methylindazole-3-carboxylic acid

1-Methylindazole-3-carboxylic acid (C9H8N2O2) is the carboxylic acid corresponding to Methyl 1-methyl-1H-indazole-3-carboxylate. Notable differences include:

  • The presence of a carboxylic acid group in 1-methylindazole-3-carboxylic acid versus a methyl ester in Methyl 1-methyl-1H-indazole-3-carboxylate.

  • The carboxylic acid exhibits greater hydrogen bonding capability and acidity.

  • The ester likely demonstrates greater lipophilicity and membrane permeability.

The synthetic approach for 1-methylindazole-3-carboxylic acid involving trimethyl phosphate and magnesium ethoxide in propanol achieves high yields (93.0%) with excellent purity (99.24% by HPLC) , suggesting that similar efficiency might be achievable for the synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate using adapted methodologies.

Spectroscopic Characterization

Predicted Spectroscopic Properties

Based on structural analysis and comparison with related compounds, the following spectroscopic features can be anticipated for Methyl 1-methyl-1H-indazole-3-carboxylate:

NMR Spectroscopy

In the 1H NMR spectrum, characteristic signals would likely include:

  • A singlet for the N-methyl group at approximately 4.0-4.2 ppm

  • A singlet for the methyl ester group at approximately 3.9-4.0 ppm

  • Aromatic protons of the indazole ring system between 7.0-8.5 ppm

IR Spectroscopy

Characteristic IR absorption bands would likely include:

  • C=O stretching of the methyl ester at approximately 1700-1730 cm-1

  • C-N stretching vibrations at approximately 1200-1350 cm-1

  • Aromatic C=C and C=N stretching at approximately 1400-1600 cm-1

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